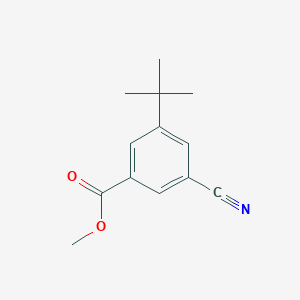

Methyl 3-tert-butyl-5-cyanobenzoate

Descripción general

Descripción

Methyl 3-tert-butyl-5-cyanobenzoate is an organic compound with the molecular formula C13H15NO2. It is a derivative of benzoic acid, featuring a tert-butyl group at the 3-position and a cyano group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-tert-butyl-5-cyanobenzoate typically involves the esterification of 3-tert-butyl-5-cyanobenzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected, reducing the need for batch processing.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-tert-butyl-5-cyanobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO

Actividad Biológica

Methyl 3-tert-butyl-5-cyanobenzoate is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in pharmacology and agriculture.

Synthesis

The synthesis of this compound typically involves the reaction of 3-tert-butylbenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. This reaction yields the ester product along with the release of hydrochloric acid.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. A series of bioassays demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 50-100 µg/mL, indicating moderate antibacterial potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Insecticidal Activity

The compound has also shown promising insecticidal properties. In larvicidal assays against mosquito larvae, this compound exhibited a larvicidal activity of 100% at concentrations as low as 10 mg/L, making it a potential candidate for development as an environmentally friendly insecticide.

| Concentration (mg/L) | Larvicidal Activity (%) |

|---|---|

| 10 | 100 |

| 5 | 80 |

| 1 | 40 |

The biological activity of this compound can be attributed to its ability to disrupt cellular processes in target organisms. For instance, its interaction with bacterial cell membranes may lead to increased permeability, ultimately resulting in cell lysis. In insects, it may interfere with metabolic pathways essential for growth and development.

Case Studies

- Antibacterial Efficacy : A study conducted by Lin et al. (2020) investigated the antibacterial properties of various cyanobenzoate derivatives, including this compound. The results indicated that this compound had superior activity compared to other derivatives, suggesting its potential use in developing new antibacterial agents.

- Insect Larvicidal Activity : Research published in Molecules demonstrated that this compound not only killed mosquito larvae effectively but also showed lower toxicity to non-target organisms, highlighting its potential as a biopesticide in integrated pest management strategies.

Propiedades

IUPAC Name |

methyl 3-tert-butyl-5-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)11-6-9(8-14)5-10(7-11)12(15)16-4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRARMMVRWKOLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646945 | |

| Record name | Methyl 3-tert-butyl-5-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936801-70-6 | |

| Record name | Methyl 3-tert-butyl-5-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.